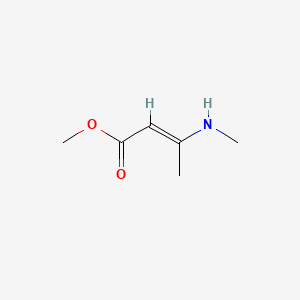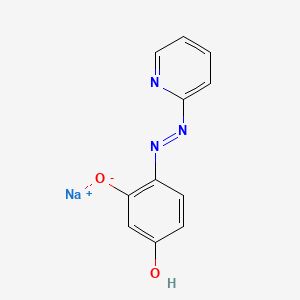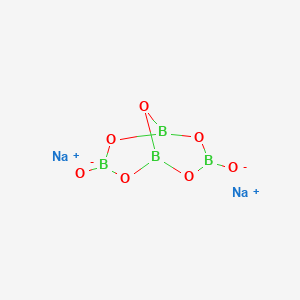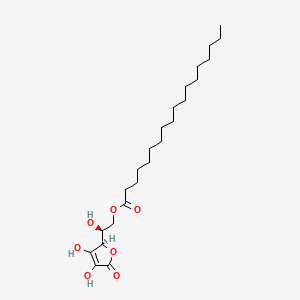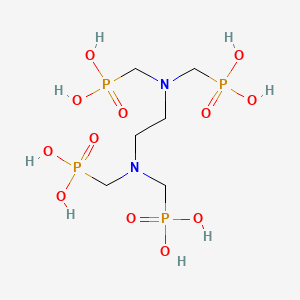
meso-Tetraphenylporphyrin-Pd(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-Tetraphenylporphyrin is a porphyrin-based compound of interest in molecular electronics and supramolecular building blocks . It has been harnessed as a catalyst in numerous organic reactions, including the synthesis of organic compounds .
Synthesis Analysis
The synthesis of meso-Tetraphenylporphyrin-Pd(II) has been described in several papers . The synthesis involves cyclotetramerization of pyrrole or its derivatives .Molecular Structure Analysis
The molecular structure of meso-Tetraphenylporphyrin-Pd(II) has been determined by single-crystal X-ray crystallography . The structure revealed a triclinic crystal system with the central metal adopting slightly distorted square pyramidal geometry .Chemical Reactions Analysis
The chemical reactions of meso-Tetraphenylporphyrin-Pd(II) have been studied extensively . Palladium-catalyzed cross-coupling reactions are now standard techniques for constructing carbon–carbon bonds in porphyrin synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of meso-Tetraphenylporphyrin-Pd(II) have been analyzed . The compound has a molecular weight of 721.2 g/mol and a complexity of 1180 .Scientific Research Applications
Molecular Electronics
“meso-Tetraphenylporphyrin” is a porphyrin-based compound that has garnered interest in the field of molecular electronics . The unique properties of porphyrins make them suitable for constructing structures in supramolecular chemistry, which is crucial for the development of molecular electronic devices .
Supramolecular Building Blocks
Porphyrins, including “meso-Tetraphenylporphyrin”, are often used to construct structures in supramolecular chemistry . Their planar structure and ability to form strong π-π interactions make them ideal building blocks for creating larger supramolecular assemblies .
Sensitizer for Photochemical Generation of Singlet Oxygen
“meso-Tetraphenylporphyrin” finds application as a sensitizer used for the photochemical generation of singlet oxygen . Singlet oxygen is a reactive oxygen species that has applications in various fields, including medicine, environmental science, and synthetic chemistry .
Photovoltaic Materials
Research on porphyrin-related compounds, including “meso-Tetraphenylporphyrin”, has been directed towards the synthesis of artificial chromophores essential to the development of organic functional materials, including photovoltaic materials . Porphyrins have unique light-harvesting properties that make them suitable for use in solar cells .
Catalysts
Porphyrin-based compounds, such as “meso-Tetraphenylporphyrin-Pd(II)”, have been found to be effective catalysts in various chemical reactions . For example, they have been used in the base-free self-coupling reactions of potassium aryltrifluoroborates in water at ambient conditions .
Molecular Machines
The unique properties of porphyrin-related compounds, including “meso-Tetraphenylporphyrin”, make them suitable for use in the construction of molecular machines . These are systems of molecular components designed to perform mechanical-like movements as a result of appropriate external stimulation .
Mechanism of Action
Target of Action
It’s known that porphyrin compounds are often involved in important life processes, including plant and bacterial photosynthesis, respiration, enzymatic catalysis, sulfite and nitro reduction .
Mode of Action
It’s known that porphyrin compounds can exhibit catalytic activity in chemical, photochemical, and electrochemical processes .
Biochemical Pathways
Porphyrin compounds are known to be involved in a variety of biochemical processes, including photosynthesis and respiration .
Pharmacokinetics
The compound is soluble in dichloromethane, chloroform, pyridine, and benzonitrile , which suggests it may have good bioavailability.
Result of Action
It’s known that porphyrin compounds can exhibit photophysical properties, high stability, and biological activity, which opens possibilities for creating new functional materials .
Action Environment
The action of meso-Tetraphenylporphyrin-Pd(II) can be influenced by environmental factors. For instance, it’s known that porphyrin compounds can exhibit remarkable photostability . Furthermore, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of meso-Tetraphenylporphyrin-Pd(II) can be achieved through a multistep reaction pathway involving the use of appropriate starting materials and reagents.", "Starting Materials": [ "1,3-diphenylacetone", "pyrrole", "Pd(OAc)2", "Zn(OAc)2", "acetic acid", "NaOAc", "HCl", "NaOH", "ethanol", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of meso-Tetraphenylporphyrin", "a. Dissolve 1,3-diphenylacetone (1.0 g) and pyrrole (1.0 g) in acetic acid (20 mL) and add NaOAc (1.5 g).", "b. Heat the mixture at 100°C for 24 hours under nitrogen atmosphere.", "c. Cool the reaction mixture and add HCl (10 mL) to adjust the pH to 2-3.", "d. Extract the product with chloroform (3 x 50 mL) and dry over anhydrous Na2SO4.", "e. Concentrate the chloroform solution to obtain meso-Tetraphenylporphyrin as a dark purple solid.", "Step 2: Synthesis of meso-Tetraphenylporphyrin-Pd(II)", "a. Dissolve meso-Tetraphenylporphyrin (0.5 g) and Pd(OAc)2 (0.5 g) in ethanol (20 mL).", "b. Add Zn(OAc)2 (1.0 g) and NaOH (1.0 g) to the mixture and stir at room temperature for 24 hours.", "c. Filter the reaction mixture and wash the solid with water.", "d. Extract the product with chloroform (3 x 50 mL) and dry over anhydrous Na2SO4.", "e. Concentrate the chloroform solution to obtain meso-Tetraphenylporphyrin-Pd(II) as a dark purple solid." ] } | |
CAS RN |
14187-13-4 |
Product Name |
meso-Tetraphenylporphyrin-Pd(II) |
Molecular Formula |
C44H28N4Pd |
Molecular Weight |
719.153 |
synonyms |
5,10,15,20-Tetraphenyl-21H,23H-porphine palladium(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



